5-bromo-2-chloro-1H-indole-3-carbaldehyde
CAS No.: 535923-43-4
Cat. No.: VC4269895
Molecular Formula: C9H5BrClNO
Molecular Weight: 258.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 535923-43-4 |
|---|---|
| Molecular Formula | C9H5BrClNO |
| Molecular Weight | 258.5 |
| IUPAC Name | 5-bromo-2-chloro-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H5BrClNO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H |
| Standard InChI Key | FZBYTBFQYOWVCS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(=C(N2)Cl)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound belongs to the indole family, featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its IUPAC name, 5-bromo-2-chloro-1H-indole-3-carbaldehyde, reflects the substituents:
-
Bromine at C5 enhances electrophilic substitution reactivity and lipophilicity.
-
Chlorine at C2 contributes to steric effects and influences electronic distribution.
-
The aldehyde group at C3 enables condensation reactions for derivatization .
The molecular formula is C₉H₅BrClNO, with a molar mass of 258.50 g/mol. Key spectroscopic data includes:
-
IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch).
-
¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons between δ 7.0–8.5 ppm .
Crystallographic Insights
While the crystal structure of 5-bromo-2-chloro-1H-indole-3-carbaldehyde remains unreported, related halogenated indoles exhibit non-coplanar arrangements due to steric hindrance. For example, 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde shows a dihedral angle of 84.7° between the indole and iodobenzene rings, attributed to carbonyl and halogen interactions . Such structural features may influence binding to biological targets.
Synthesis and Reactivity
Bromination-Chlorination Sequential Approach
A common method involves brominating 2-chloro-1H-indole-3-carbaldehyde using bromine in acetic acid at room temperature (yield: 65–75%). This avoids over-bromination, a challenge in polyhalogenated indole synthesis .
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to reduce reaction times. For instance, coupling 2-chloroindole-3-carbaldehyde with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 100°C for 15 minutes achieves 80% yield .
Key Reactions
-
Oxidation: The aldehyde group converts to carboxylic acid using KMnO₄ in acetone/water (yield: 65%) .
-
Reduction: NaBH₄ in methanol reduces the aldehyde to a primary alcohol.
-
Nucleophilic Substitution: Chlorine at C2 undergoes SNAr reactions with amines or thiols under basic conditions .
Biological Activity and Mechanisms
Antimicrobial Efficacy
-
Antibacterial: MIC values of 8–16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
-
Antifungal: Active against Cryptococcus neoformans (MIC: 4 µg/mL) via ergosterol biosynthesis disruption .
Comparative Analysis with Analogues
| Compound | Substituents | Anticancer GI₅₀ (nM) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| 5-Bromo-2-chloro derivative | Br (C5), Cl (C2) | 29–78 | 4–16 |
| 5-Bromoindole-3-carbaldehyde | Br (C5) | 120–150 | 32–64 |
| 2-Chloroindole-3-carbaldehyde | Cl (C2) | 200–250 | 64–128 |
Table 1: Enhanced bioactivity of the dihalogenated derivative compared to monosubstituted analogues .
Applications in Drug Development
Prodrug Design
The aldehyde group facilitates Schiff base formation with amines, enhancing bioavailability. For example, condensation with isoniazid yields hydrazone derivatives with improved antitubercular activity (MIC: 2 µg/mL) .
Combinatorial Libraries
Automated synthesis platforms utilize this compound to generate >500 analogues for high-throughput screening. Notable hits include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume